molecular formula C13H11ClO3S B3059789 2-Chloro-5-(3-methylsulfonylphenyl)phenol CAS No. 1261921-84-9

2-Chloro-5-(3-methylsulfonylphenyl)phenol

Cat. No.: B3059789
CAS No.: 1261921-84-9
M. Wt: 282.74
InChI Key: WVJBXFYKZKNTCV-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylsulfonylphenyl)phenol, also known as CMSP, is a chemical compound with the CAS Number: 1261921-84-9 . It has a molecular weight of 282.75 and its IUPAC name is 4-chloro-3’-(methylsulfonyl)[1,1’-biphenyl]-3-ol .


Molecular Structure Analysis

The molecular formula of this compound is C13H11ClO3S . The InChI code is 1S/C13H11ClO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 .

Scientific Research Applications

Anticancer Activity

2-Chloro-5-(3-methylsulfonylphenyl)phenol has been studied for its potential anticancer activity. Research conducted by Uddin et al. (2020) involved the synthesis and characterization of several compounds, including derivatives of this compound. These compounds demonstrated cytotoxicity against cancer cell lines, indicating a potential role in cancer treatment (Uddin et al., 2020).

Oxidative Transformation in Environmental Contexts

The compound's susceptibility to oxidative transformation by manganese oxides was explored by Zhang and Huang (2003). This research is significant in understanding the environmental fate of such compounds, particularly their interactions with soil and sediment components (Zhang & Huang, 2003).

Sulfonation Studies

The sulfonation of related compounds, including those similar to this compound, was investigated by Wit et al. (2010). These studies are crucial in understanding the chemical reactivity and potential applications in various industrial processes (Wit et al., 2010).

Water and Industrial Effluent Analysis

Castillo et al. (1997) conducted research on the determination of phenolic compounds, including derivatives similar to this compound, in water and industrial effluents. This research is significant for environmental monitoring and pollution control (Castillo et al., 1997).

Biodegradation and Toxicity

The anaerobic biodegradability and toxicity of substituted phenols, including compounds structurally related to this compound, were studied by O'Connor and Young (1989). This research provides insights into the environmental impact and degradation pathways of such compounds (O'Connor & Young, 1989).

Preparation of Aryl Dichloromethane- and Aryl Trichloromethane-sulfonate Esters

Langler et al. (1993) researched the chlorination of carbanions stabilized by sulfonate linkages, contributing to the chemical understanding and potential synthesis pathways for compounds like this compound (Langler et al., 1993).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-5-(3-methylsulfonylphenyl)phenol is not available, it’s worth noting that phenolic compounds, in general, are known to disrupt cell membranes due to their phenolic nature .

Properties

IUPAC Name

2-chloro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJBXFYKZKNTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686135
Record name 4-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-84-9
Record name 4-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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